molecular formula C11H14O4S B8368967 3-Ethanesulfonyl-5-ethoxy-benzaldehyde

3-Ethanesulfonyl-5-ethoxy-benzaldehyde

Cat. No.: B8368967
M. Wt: 242.29 g/mol
InChI Key: OEGZBCOQHCPWRE-UHFFFAOYSA-N
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Description

3-Ethanesulfonyl-5-ethoxy-benzaldehyde is a substituted benzaldehyde derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 5. The compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

3-ethoxy-5-ethylsulfonylbenzaldehyde

InChI

InChI=1S/C11H14O4S/c1-3-15-10-5-9(8-12)6-11(7-10)16(13,14)4-2/h5-8H,3-4H2,1-2H3

InChI Key

OEGZBCOQHCPWRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)S(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethanesulfonyl-5-ethoxy-benzaldehyde with selected analogs from the provided evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-Ethanesulfonyl-5-ethoxy-benzaldehyde 3-SO₂C₂H₅, 5-OCH₂CH₃, 1-CHO ~228 (calculated) High polarity, reactive aldehyde group
2-Ethylnaphthalene (CAS 939-27-5) 2-C₂H₅ on naphthalene 156.23 Low polarity, high boiling point (252°C)
2-ethoxy-3,3-dimethylbenzofuran-5-yl methanesulfonate (CAS 26225-79-6) 5-OCH₂CH₃, SO₃CH₃ on benzofuran 284.3 Sulfonate ester (leaving group), stable
Key Observations:

Polarity and Solubility: The sulfonyl and aldehyde groups in 3-Ethanesulfonyl-5-ethoxy-benzaldehyde enhance polarity compared to ethyl-substituted aromatics like 2-ethylnaphthalene, which is nonpolar and hydrophobic . Methanesulfonate esters (e.g., T3D4502 in ) exhibit moderate solubility in organic solvents due to their sulfonate group, but the aldehyde in the target compound may further increase reactivity in polar media .

Reactivity: The aldehyde group in the target compound is more electrophilic than the methanesulfonate ester in T3D4502, favoring nucleophilic attacks (e.g., Grignard reactions).

Thermal Stability :

  • Ethyl-substituted compounds like 2-ethylnaphthalene have high boiling points due to van der Waals interactions, whereas sulfonyl/aldehyde-containing compounds may decompose at elevated temperatures due to functional group instability .

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